N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-10-8-14(9-11-17)19-22-23-20(26-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWABSLFANIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydronaphthalene core This can be achieved through the hydrogenation of naphthalene derivatives
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. The structural features of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide suggest it may function through several mechanisms:
- Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines by activating intrinsic pathways. For instance, compounds with similar structures have shown to activate caspases and increase the expression of pro-apoptotic proteins .
- Cell Cycle Arrest : The compound may interfere with cell cycle progression. Research on related oxadiazole compounds revealed their ability to halt the cell cycle at the G2/M phase in cancer cells .
Case Study: Anticancer Efficacy
A comparative study involving several oxadiazole derivatives demonstrated that those with a methoxy substitution exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Compounds containing oxadiazole moieties have been reported to possess antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
- Antifungal Properties : Similar derivatives have shown effectiveness against fungal pathogens by inhibiting ergosterol synthesis or disrupting cell wall integrity .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of several oxadiazole derivatives against Staphylococcus aureus and Candida albicans, compounds with methoxy groups demonstrated significant inhibition zones compared to controls. This suggests a promising application in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and cytotoxicity |
| Oxadiazole Ring | Essential for anticancer and antimicrobial activity |
| Tetrahydronaphthalene Core | Enhances binding affinity to biological targets |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Key analogs are categorized below:
Substituent Variations on the Oxadiazole Ring
a. 4-Methoxyphenyl vs. Tetrahydronaphthalenyl Substituents
- OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide): Replaces the 4-methoxyphenyl group with a tetrahydronaphthalenyl substituent. Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
b. 4-Methoxyphenyl vs. 3,5-Dimethoxyphenyl Substituents
- OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide):
Carboxamide Group Modifications
a. Tetrahydronaphthalene Carboxamide vs. Benzamide
- 2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: Substitutes the tetrahydronaphthalene carboxamide with a chlorinated benzamide group.
b. Thiazole vs. Oxadiazole Core
- N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide :
Bioactivity Comparisons
*Calculated based on molecular formula.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in drug discovery.
The compound has the following chemical characteristics:
- Molecular Formula : C26H24N4O5
- Molecular Weight : 472.5 g/mol
- LogP : 3.457 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -3.64 (suggesting low solubility in water) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:
- Protein Kinases : It is included in libraries targeting protein kinases, which are crucial for cell signaling and regulation .
- Cytotoxic Activity : Preliminary studies indicate that derivatives of oxadiazoles can exhibit significant cytotoxic effects against cancer cell lines .
Anticancer Properties
Recent studies have shown that compounds containing the oxadiazole moiety have demonstrated promising anticancer activity. For instance:
- Cytotoxicity Assays : The compound's derivatives were tested against multiple human cancer cell lines, showing significant inhibition of cell proliferation. The IC50 values ranged from 1.61 µg/mL to 23.30 ± 0.35 mM depending on the specific structure and substituents present .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | <10 |
| Compound 3 | HT29 | 23.30 ± 0.35 |
Anticonvulsant Activity
In addition to anticancer properties, some derivatives of oxadiazoles have shown anticonvulsant effects in animal models. This suggests a broader pharmacological profile that could be explored for neuroprotective applications .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antitumor Activity :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
